5-Methylbenzene-1,3-diol hydrate
Overview
Description
5-Methylbenzene-1,3-diol hydrate, also known as orcinol monohydrate, is an organic compound with the molecular formula C7H10O3. It is a derivative of benzene with two hydroxyl groups positioned at the 1 and 3 locations and a methyl group at the 5 position. This compound is commonly used in various chemical reactions and has applications in scientific research and industry .
Mechanism of Action
Target of Action
5-Methylbenzene-1,3-diol hydrate, also known as Orcinol, is a type of catechol . It primarily targets the protein biphenyl-2,3-diol 1,2-dioxygenase . This protein plays a crucial role in the breakdown and utilization of certain aromatic compounds in the body .
Mode of Action
It is known to undergo o-methylation with dimethylsulfate . This process could potentially alter the function of the target protein, leading to changes in the metabolic pathways it is involved in .
Biochemical Pathways
Given its interaction with biphenyl-2,3-diol 1,2-dioxygenase, it may influence the metabolism of aromatic compounds
Pharmacokinetics
Its solubility and molecular weight suggest that it may be well-absorbed and distributed in the body . Its interaction with metabolic enzymes suggests that it may be metabolized in the body, potentially affecting its bioavailability .
Result of Action
Its interaction with biphenyl-2,3-diol 1,2-dioxygenase suggests that it may influence the metabolism of certain aromatic compounds . .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its stability may be affected by exposure to light and temperature . Additionally, its efficacy may be influenced by the presence of other compounds in the body that can interact with the same target protein .
Biochemical Analysis
Biochemical Properties
5-Methylbenzene-1,3-diol hydrate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as xylanase, which is involved in the breakdown of xylan into xylose . The interaction between this compound and xylanase involves the formation of hydrogen bonds, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzyme. Additionally, this compound can interact with other biomolecules, such as DNA and RNA, through hydrogen bonding and hydrophobic interactions, influencing their stability and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression . It also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways. These interactions can result in changes in cellular energy production, growth, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . For example, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . The degradation products can have different biochemical properties and may influence cellular function differently. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic efficiency . At high doses, it can be toxic and cause adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound exhibits different effects at different concentration levels. For instance, low concentrations may stimulate cellular growth, while high concentrations may inhibit it.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylbenzene-1,3-diol hydrate can be synthesized through several methods. One common method involves the fusion of extract of aloes with potash, followed by acidification . Another method includes the methylation of resorcinol using methyl iodide in the presence of a base .
Industrial Production Methods
In industrial settings, this compound is produced by the methylation of resorcinol using dimethyl sulfate. The reaction is typically carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methylbenzene-1,3-diol hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy compounds.
Substitution: It undergoes electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Produces quinones.
Reduction: Produces dihydroxy compounds.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
5-Methylbenzene-1,3-diol hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Used in the production of dyes, pharmaceuticals, and other chemical products
Comparison with Similar Compounds
Similar Compounds
Resorcinol (benzene-1,3-diol): Similar structure but lacks the methyl group at the 5 position.
Catechol (benzene-1,2-diol): Similar structure but has hydroxyl groups at the 1 and 2 positions.
Hydroquinone (benzene-1,4-diol): Similar structure but has hydroxyl groups at the 1 and 4 positions
Uniqueness
5-Methylbenzene-1,3-diol hydrate is unique due to the presence of the methyl group at the 5 position, which influences its chemical reactivity and physical properties. This structural difference makes it distinct from other dihydroxybenzenes and contributes to its specific applications in various fields .
Properties
IUPAC Name |
5-methylbenzene-1,3-diol;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2.H2O/c1-5-2-6(8)4-7(9)3-5;/h2-4,8-9H,1H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKPNAMTHBIMLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210522 | |
Record name | Resorcinol, 5-methyl-, monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid that reddens on exposure to air; [Merck Index] Crystalline solid; [Alfa Aesar MSDS] | |
Record name | Orcinol monohydrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16286 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
6153-39-5 | |
Record name | Resorcinol, 5-methyl-, monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Resorcinol, 5-methyl-, monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dihydroxy-1-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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